Advanced Technical Guide: 1,2-Bis(dicyclohexylphosphino)benzene (DCYPBz) in Organometallic Catalysis
Advanced Technical Guide: 1,2-Bis(dicyclohexylphosphino)benzene (DCYPBz) in Organometallic Catalysis
Executive Summary
In the landscape of modern cross-coupling chemistry, the activation of highly inert chemical bonds requires precisely engineered ancillary ligands. 1,2-Bis(dicyclohexylphosphino)benzene (commonly abbreviated as DCYPBz , CAS Number: 215951-96-5) has emerged as a state-of-the-art bidentate phosphine ligand[1]. As a Senior Application Scientist, I have observed that the strategic application of DCYPBz—particularly in Nickel-catalyzed C–N cross-coupling—unlocks pathways that were previously considered thermodynamically inaccessible, such as the direct amination of highly stable aryl fluorides[2],[3].
This whitepaper provides an in-depth technical profile of DCYPBz, synthesizing its physicochemical properties, stringent safety protocols (MSDS), mechanistic rationale, and a self-validating experimental workflow designed for drug development professionals and synthetic chemists.
Physicochemical Profiling & Identification
To effectively utilize DCYPBz, one must understand its structural parameters. The dicyclohexyl groups impart significant steric bulk and strong σ-donating capabilities, while the rigid benzene backbone enforces a strict cis-coordination geometry around the metal center.
Table 1: Physicochemical and Structural Identification [1],[4]
| Parameter | Specification / Value |
| Chemical Name | 1,2-Bis(dicyclohexylphosphino)benzene |
| CAS Number | 215951-96-5 |
| Molecular Formula | C₃₀H₄₈P₂ |
| Molecular Weight | 470.65 g/mol |
| Physical Form | Solid (Crystalline powder) |
| Purity Standard | ≥ 98% |
| InChI Key | DZNBZPKZOBDXEL-UHFFFAOYSA-N |
Material Safety Data Sheet (MSDS) & Handling Protocols
Handling electron-rich phosphines requires strict adherence to safety and environmental protocols. DCYPBz is not acutely lethal, but its lipophilic nature and reactivity profile necessitate specific precautions[5],[6].
Table 2: Hazard Identification and Mitigation [1],[5]
| Hazard Code | Description | Causality & Mitigation Strategy |
| H315 | Causes skin irritation | The lipophilic nature of the molecule allows it to interact with the lipid bilayer of the skin. Mitigation: Wear chemical-impermeable nitrile gloves (P280). |
| H319 | Causes serious eye irritation | Phosphines can react with the aqueous environment of the eye. Mitigation: Wear tightly fitting safety goggles conforming to EN 166 or NIOSH standards. |
| H413 | May cause long-lasting harmful effects to aquatic life | The high carbon-to-heteroatom ratio makes it highly persistent in aqueous ecosystems. Mitigation: Never dispose of down the drain (P273); use dedicated organic waste streams. |
Storage Causality
DCYPBz must be stored in a dark place, under an inert atmosphere (N₂ or Ar), at room temperature [1]. Why? Highly electron-rich alkyl phosphines are highly susceptible to ambient oxidation, rapidly converting to the catalytically dead phosphine oxide (DCYPBz=O) upon prolonged exposure to atmospheric oxygen.
Mechanistic Insights: Overcoming the C–F Bond Activation Barrier
The carbon-fluorine (C–F) bond is the strongest single bond in organic chemistry (bond dissociation energy ~116 kcal/mol). Traditional Palladium/Aryl-phosphine systems fail to activate this bond. However, coupling DCYPBz with a Nickel(0) precursor enables this transformation[3].
The Causality of Ligand Design:
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Enhanced Oxidative Addition: The dicyclohexyl substituents are powerful σ-donors. They push electron density into the Ni(0) center, making it sufficiently nucleophilic to insert into the highly inert C–F bond[3].
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Facilitated Reductive Elimination: The rigid ortho-phenylene backbone enforces a tight bite angle. This forces the amido and aryl groups on the resulting Ni(II) intermediate into close spatial proximity (cis-configuration), drastically lowering the activation energy required for reductive elimination to form the final C–N bond[7].
Figure 1: Catalytic cycle of Ni-DCYPBz mediated C-F bond amination.
Quantitative Data: Comparative Ligand Efficacy
To demonstrate the necessity of DCYPBz, we compare its efficacy against other standard ligands in the Ni-catalyzed amination of aryl fluorides with primary amines.
Table 3: Ligand Effects on Yield in Ni-Catalyzed C–F Amination [2],[3],[8]
| Ligand | Phosphine Type | Bite Angle | Relative Electron Density | Conversion to Product (%) |
| DCYPBz | Bidentate Alkyl | ~83° | Very High | > 85% |
| dppf | Bidentate Aryl | ~99° | Moderate | < 10% |
| BINAP | Bidentate Aryl | ~92° | Moderate | < 5% |
| PPh₃ | Monodentate Aryl | N/A | Low | 0% |
Data Interpretation: Aryl-substituted phosphines (dppf, BINAP) fail to provide the necessary electron density to the Nickel center, stalling the catalytic cycle at the oxidative addition step.
Experimental Protocol: Ni-Catalyzed Amination of Aryl Fluorides
This protocol is designed as a self-validating system . Visual cues are integrated to ensure the integrity of the air-sensitive catalytic intermediates.
Reagents Required:
-
Ni(cod)₂ (10 mol%)
-
DCYPBz (10 mol%)[1]
-
Aryl fluoride (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Base (e.g., NaO-t-Bu or K₃PO₄, 2.0 equiv)
-
Anhydrous Toluene or Dioxane (0.2 M)
Step-by-Step Methodology:
-
Glovebox Setup (Inert Atmosphere): Transfer all solid reagents into an argon-filled glovebox. Causality: Ni(cod)₂ is highly susceptible to atmospheric oxidation, which will immediately kill the catalyst.
-
Precatalyst Formation: In a dry reaction vial equipped with a magnetic stir bar, combine Ni(cod)₂ and DCYPBz. Add 1 mL of anhydrous solvent and stir for 15 minutes at room temperature.
-
Self-Validating Checkpoint: The suspension will transition from pale yellow to a deep, homogeneous red/brown solution. This colorimetric shift confirms the displacement of the cyclooctadiene ligands and the successful formation of the active LNi(0) species. If the solution turns black, nanoparticle agglomeration has occurred (catalyst death); halt the experiment and verify solvent anhydrousness.
-
-
Reagent Addition: Add the aryl fluoride, primary amine, and base to the active catalyst solution. Seal the vial with a PTFE-lined septum cap.
-
Thermal Activation: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 80–100 °C. Stir vigorously for 12–24 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier of the C–F bond cleavage[2].
-
Quench & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove inorganic salts and precipitated Nickel black.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting secondary amine via standard silica gel column chromatography.
Figure 2: Step-by-step experimental workflow for Ni-catalyzed amination.
References
-
Sigma-Aldrich | 1,2-Bis(dicyclohexylphosphino)benzene | 215951-96-5 |1
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BLD Pharm | 215951-96-5 | 1,2-Bis(dicyclohexylphosphino)benzene | 4
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Combi-Blocks | JP-1774 - Safety Data Sheet (MSDS) | 5
-
Echemi | 1,2-BIS(DICYCLOHEXYLPHOSPHINO)BENZENE Safety Data Sheets | 6
-
ACS Catalysis | Bisphosphines: A Prominent Ancillary Ligand Class for Application in Nickel-Catalyzed C–N Cross-Coupling | 2
-
RSC Publishing | Nickel-catalyzed amination of aryl fluorides with primary amines | 3
-
The Journal of Organic Chemistry | Nickel-Catalyzed C–N Cross-Coupling of 4-Chloro-1,8-naphthalimides and Bulky, Primary Alkylamines | 8
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Journal of the American Chemical Society | The Quest for the Ideal Base: Rational Design of a Nickel Precatalyst Enables Mild, Homogeneous C–N Cross-Coupling | 7
Sources
- 1. 1,2-Bis(dicyclohexylphosphino)benzene | 215951-96-5 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nickel-catalyzed amination of aryl fluorides with primary amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 215951-96-5|1,2-Bis(dicyclohexylphosphino)benzene|BLD Pharm [bldpharm.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. echemi.com [echemi.com]
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